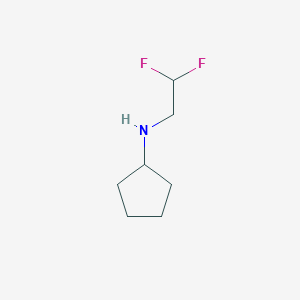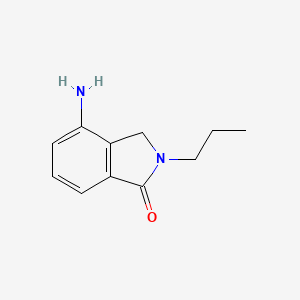![molecular formula C16H24N4O4 B13227000 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13227000.png)
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is introduced to protect the nitrogen atom in the piperidine ring during subsequent reactions.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a suitable alkylation reaction.
Final Coupling and Deprotection: The final step involves coupling the triazole and piperidine intermediates, followed by deprotection of the Boc group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance its binding to the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
- 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences the compound’s conformational flexibility. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug design and other applications.
Eigenschaften
Molekularformel |
C16H24N4O4 |
|---|---|
Molekulargewicht |
336.39 g/mol |
IUPAC-Name |
5-cyclopropyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(23)19-8-6-11(7-9-19)20-13(10-4-5-10)12(14(21)22)17-18-20/h10-11H,4-9H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
LJQWYTDJBGIIRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(N=N2)C(=O)O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile](/img/structure/B13226917.png)
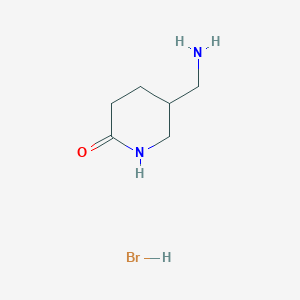
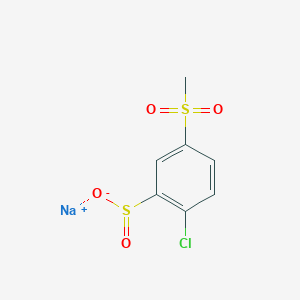
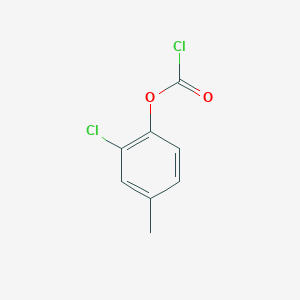
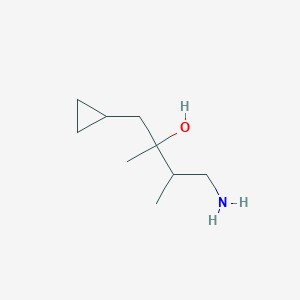
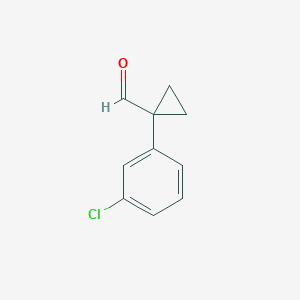
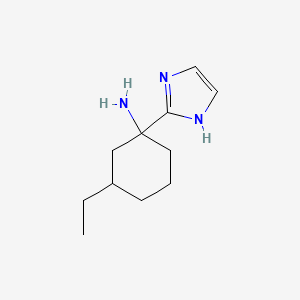
![Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13226972.png)
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13226976.png)
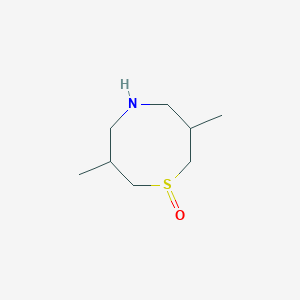
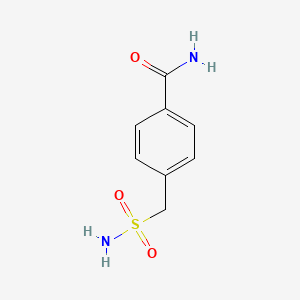
![2-{[(Tert-butoxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13226992.png)
